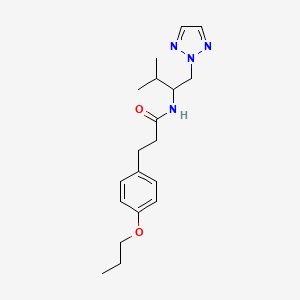
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(4-propoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(4-propoxyphenyl)propanamide, also known as MPPT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPT is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is involved in the metabolism of endocannabinoids.
Aplicaciones Científicas De Investigación
Mass Spectral Analysis and Structural Elucidation
The mass spectral behavior of related compounds, such as 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide, is characterized by the cleavage of acylamino substituents and the elimination of a hydroxyl radical. These findings provide insights into the structural elucidation of similar compounds through mass spectrometry, aiding in the understanding of their chemical behavior and potential applications in analytical chemistry (Mallen, Cort, & Cockerill, 1979).
Novel Bi-Triazole Precursors
The synthesis of new bi-triazole precursors, such as N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide, demonstrates the compound's relevance in creating novel chemical structures. These precursors are synthesized in steps from basic compounds, with the chemical structures established through spectroscopy and elemental analysis. This application highlights the compound's role in advancing synthetic chemistry and the development of new materials with potential industrial and pharmaceutical uses (Hajib et al., 2022).
Pesticide Interaction and Hybrid Residue Formation
The interaction between certain herbicides and compounds with similar structural features to N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(4-propoxyphenyl)propanamide results in the formation of unexpected residues in the soil. This research provides valuable information for environmental chemistry, specifically in understanding how chemical interactions in the environment can lead to the formation of new compounds, potentially affecting ecosystem health and pesticide efficacy (Bartha, 1969).
Antifungal and Antitumor Applications
The synthesis and evaluation of 1,2,3-triazole derivatives for their in vitro antifungal activity against Candida strains suggest potential biomedical applications. The identification of compounds with significant antifungal profiles indicates the chemical's utility in developing new antifungal agents, highlighting its importance in addressing increasing antifungal resistance (Lima-Neto et al., 2012).
Antimicrobial and Anticancer Activity
The arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, synthesized from related compounds, exhibit antimicrobial and antifungal activities. The cyclization of thiocyanatoamides to produce substituted thiazoles and their subsequent testing for biological activity underscores the compound's potential in creating new antimicrobial agents, which could be critical in the fight against drug-resistant bacterial and fungal infections (Baranovskyi et al., 2018).
Propiedades
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-(4-propoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-4-13-25-17-8-5-16(6-9-17)7-10-19(24)22-18(15(2)3)14-23-20-11-12-21-23/h5-6,8-9,11-12,15,18H,4,7,10,13-14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEUFKYPHJQFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)NC(CN2N=CC=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

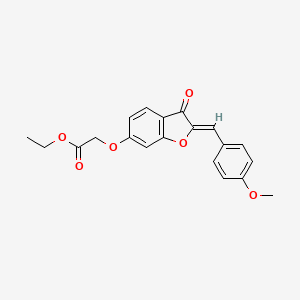
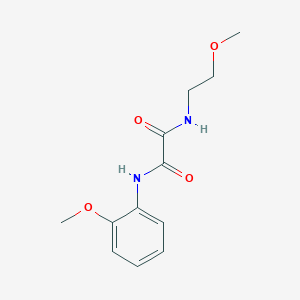
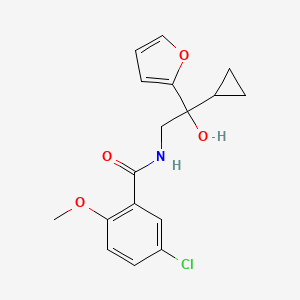
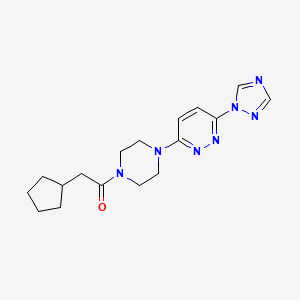
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2450831.png)
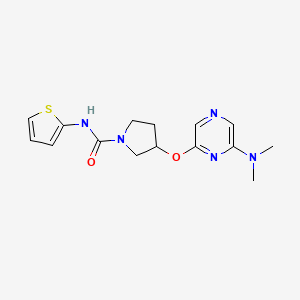
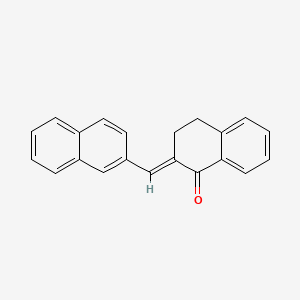
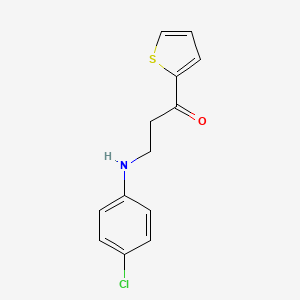


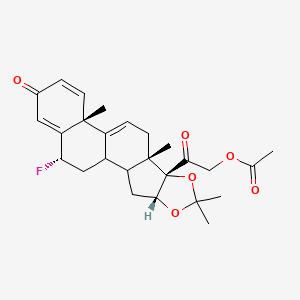
![(8-(Azepan-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B2450843.png)
![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2450845.png)
![N-ethyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2450847.png)